molecular formula C23H20N2O4 B11167735 N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

N-{2-[(4-methylbenzyl)carbamoyl]phenyl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11167735
M. Wt: 388.4 g/mol
InChI Key: IRCLOTFQWLHJOV-UHFFFAOYSA-N
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Description

N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and automated reaction systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(2-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylcarbamoyl]phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H20N2O4/c1-15-6-8-16(9-7-15)13-24-23(27)18-4-2-3-5-19(18)25-22(26)17-10-11-20-21(12-17)29-14-28-20/h2-12H,13-14H2,1H3,(H,24,27)(H,25,26)

InChI Key

IRCLOTFQWLHJOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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